2-amino-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative characterized by a pyridin-4-yl group at position 4 and trimethyl substitution at positions 4, 7, and 7. It is synthesized via a one-pot multicomponent reaction, achieving a high yield of 90% through recrystallization in ethanol . Its structural features and synthetic efficiency distinguish it from other 4H-chromene derivatives, which often exhibit variations in substituents at position 4 and the cyclohexenone ring.
Properties
IUPAC Name |
2-amino-4,7,7-trimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-7-8(6-14)12(15)17-10-5-13(2,3)4-9(16)11(7)10/h7H,4-5,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTMDJFBCTYRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135812 | |
| Record name | 2-Amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221218-34-4 | |
| Record name | 2-Amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221218-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly its anticancer properties and enzyme inhibition capabilities.
- Molecular Formula : C18H18N2O2
- Molecular Weight : 294.35 g/mol
- CAS Number : 107752-97-6
The compound features a chromene core structure with amino and carbonitrile functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes can vary but often include microwave-assisted synthesis to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anti-proliferative activity of the compound against selected cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 (Breast) | 2.4 ± 0.1 | Vinblastine | 2.3 ± 0.1 |
| HCT-116 (Colon) | 3.2 ± 0.1 | Colchicine | 3.78 ± 0.01 |
| PC-3 (Prostate) | 2.4 ± 0.1 | Vinblastine | 9.6 ± 0.1 |
| A549 (Lung) | 3.0 ± 0.1 | Colchicine | 21.3 ± 0.03 |
| HepG-2 (Liver) | >100 | - | - |
The compound displayed strong cytotoxicity against the MCF-7 and PC-3 cell lines while exhibiting weaker effects on HepG-2 cells.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific kinases involved in cancer progression, notably EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). The results indicate comparable inhibitory activity to established inhibitors like Sorafenib:
| Kinase | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| EGFR | 0.2162 ± 1.1 | Sorafenib | 0.2307 ± 1.8 |
| VEGFR | 0.2592 ± 1.5 | Sorafenib | 0.3075 ± 1.2 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Case Studies
In a study published in MDPI, the compound was subjected to molecular docking analysis to elucidate its binding affinity to EGFR and VEGFR active sites, providing insights into its mechanism of action against these targets . The study reported that the compound's structural characteristics allow it to effectively inhibit these kinases, which are crucial for tumor growth and angiogenesis.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the chromene family and features a complex structure characterized by:
- Molecular Formula : C18H18N2O2
- Molecular Weight : 294.3 g/mol
- IUPAC Name : 2-amino-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
The unique structural features contribute to its reactivity and biological activity.
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that similar chromene derivatives showed cytotoxic effects against various cancer cell lines, leading to apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Case Study : A derivative of this compound was tested against several bacterial strains and exhibited notable antibacterial effects, suggesting potential use in developing new antibiotics .
Synthesis and Derivative Development
The synthesis of 2-amino derivatives often involves multi-step reactions starting from simpler precursors. The development of derivatives enhances the pharmacological profile of the parent compound.
Material Science Applications
In addition to medicinal applications, this compound is being explored in material science:
Polymer Chemistry
The incorporation of chromene derivatives into polymer matrices can enhance the mechanical properties and thermal stability of materials:
- A study found that adding chromene-based compounds to polymer blends improved their tensile strength and thermal resistance.
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles. Key examples include:
Chromeno[2,3-d]pyrimidine Formation
Reagents : Aliphatic carboxylic acids (e.g., acetic acid) + POCl₃
Mechanism :
-
Acylation of the amino group by carboxylic acid chlorides.
-
Intramolecular Pinner reaction followed by Dimroth rearrangement .
Product : 2-Alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones
Yield : Up to 89%
Nucleophilic Additions
The cyano group participates in nucleophilic addition reactions:
Thiazole Ring Formation
Reagents : Carbon disulfide (CS₂) + Hydrazine
Conditions : Reflux in ethanol
Product : Chromeno[5,6-d]thiazole derivatives
Key Data :
| Reagent | Product Yield | Reference |
|---|---|---|
| CS₂ + Hydrazine | 76–82% |
Electrophilic Substitution
The electron-rich aromatic system undergoes electrophilic substitution:
Nitration
Reagents : Nitrating mixture (HNO₃/H₂SO₄)
Product : 2-Amino-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Yield : 85%
Piperazine-GO Catalyzed Reactions
Applications :
-
Aldol condensations
-
Knoevenagel reactions
Advantages :
Hydrogen Bonding Interactions
The amino and carbonyl groups participate in intermolecular hydrogen bonds, influencing crystallographic packing:
Reaction Optimization Data
| Parameter | Value (Piperazine-GO) | Value (Ce-V/SiO₂) |
|---|---|---|
| Reaction Time | 2–3 h | 5 h |
| Temperature | 50°C | Room Temperature |
| Solvent | H₂O/EtOH | Acetone/EtOH |
| Yield Range | 85–98% | 90–95% |
Key Mechanistic Insights
Comparison with Similar Compounds
Catalyst Performance
The choice of catalyst significantly affects reaction time and yield. For example:
Table 2: Catalytic Efficiency Comparison
| Catalyst | Reaction Time | Yield | Reusability | Reference |
|---|---|---|---|---|
| Nano-cellulose/Ti(IV)/Fe3O4 | 20 min | 95% | 5 cycles | |
| Fe3O4/Camphor | 10 min | 92% | Not reported | |
| MOF-based catalysts | Varies | 85-90% | High |
- Key Observations: Nano-cellulose/Ti(IV)/Fe3O4 demonstrates superior reusability and efficiency for phenyl derivatives . MOF-based catalysts are effective for electron-withdrawing substituents, accelerating reaction rates .
Crystallographic and Spectroscopic Analysis
Crystal Structure
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?
The compound is typically synthesized via a one-pot multicomponent reaction involving dimedone, malononitrile, and substituted aldehydes under basic conditions. Potassium tert-butoxide in methanol or THF at room temperature is a common catalyst system, achieving yields >80%. Key steps include Knoevenagel condensation followed by cyclization, with reaction progress monitored via TLC and purity confirmed by melting point analysis .
Q. Which spectroscopic techniques are most reliable for structural characterization of this chromene derivative?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and nitrile groups (C≡N, δ ~110–120 ppm in 13C).
- IR : Confirm NH₂ stretches (~3320–3450 cm⁻¹), carbonyl (C=O, ~1630–1680 cm⁻¹), and nitrile (C≡N, ~2195 cm⁻¹) .
- X-ray crystallography : Resolves conformational details (e.g., sofa vs. chair ring conformations) and hydrogen-bonding networks (N–H⋯O/N interactions) .
Advanced Research Questions
Q. How do substituent variations at the 4-position influence biological activity in chromene derivatives?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-phenyl position enhance inhibitory activity against targets like excitatory amino acid transporters (EAATs). For example, 4-(4-methoxyphenyl) analogs show 10-fold higher potency than unsubstituted derivatives due to improved hydrophobic interactions with binding pockets . Conversely, bulky substituents (e.g., naphthyl) reduce solubility, necessitating computational docking to balance affinity and bioavailability .
Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?
- Disorder in trimethyl groups : The 7,7-dimethyl substituents often exhibit rotational disorder. Using SHELXL with restraints (ISOR, DELU) and partitioning occupancy between disordered sites improves refinement stability .
- Hydrogen bonding ambiguities : N–H⋯N/O interactions may deviate from ideal geometry due to steric hindrance. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions, while DFIX commands in SHELXL enforce reasonable bond lengths .
Q. How can conflicting bioactivity data in antimicrobial assays be systematically addressed?
Discrepancies in MIC values (e.g., against Candida albicans vs. Aspergillus niger) often stem from assay conditions. Standardize protocols by:
- Using CLSI/FDA guidelines for broth microdilution.
- Testing under both aerobic and microaerophilic conditions.
- Validating results with time-kill kinetics to distinguish static vs. cidal effects .
Q. What computational methods are effective for predicting the electronic properties of this compound?
- DFT (B3LYP/6-311+G(d,p)) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict redox behavior and charge transfer in materials science applications .
- Molecular docking (AutoDock Vina) : Screens against EAAT1 (PDB: 5LLU) to identify binding poses, with scoring functions adjusted for π-π stacking and hydrogen-bond donor/acceptor roles .
Methodological Considerations
Q. How to optimize reaction conditions for green synthesis of this compound?
Replace methanol with ethanol/water mixtures (3:1 v/v) to reduce toxicity. Catalytic systems like β-cyclodextrin or ultrasound irradiation (40 kHz) enhance reaction rates by 30% while maintaining yields >75% . Monitor reaction progress via in-situ FTIR to minimize byproduct formation.
Q. What strategies mitigate racemization during asymmetric synthesis of chromene derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
